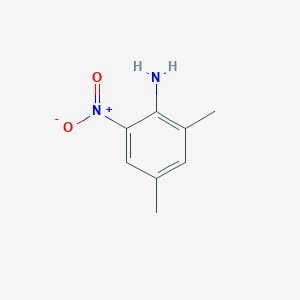

2,4-Dimethyl-6-nitroaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRYYONYIUUFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167607 | |

| Record name | 6-Nitro-2,4-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1635-84-3 | |

| Record name | 2,4-Dimethyl-6-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1635-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2,4-xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1635-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-2,4-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-2,4-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dimethyl-6-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF8VRN3SKA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for 2,4-Dimethyl-6-nitroaniline

A common and effective route to synthesize this compound begins with 2,4-dimethylaniline (B123086). This process involves a sequence of protection, nitration, and deprotection steps to ensure the nitro group is introduced at the correct position (ortho to the amino group).

The pathway proceeds as follows:

Acetylation: The amino group of 2,4-dimethylaniline is first protected by reacting it with acetic anhydride (B1165640) and acetic acid. This forms the intermediate, 2,4-dimethylacetanilide. This step is crucial to direct the subsequent nitration and prevent oxidation of the amino group. nih.gov

Nitration: The 2,4-dimethylacetanilide is then nitrated using a mixed acid solution of concentrated sulfuric acid and concentrated nitric acid. The acetyl group directs the electrophilic nitronium ion (NO₂⁺) to the ortho and para positions. Since the para position is already occupied by a methyl group, nitration occurs at one of the ortho positions, primarily at position 6. nih.gov

Hydrolysis: The resulting N-(2,4-dimethyl-6-nitrophenyl)acetamide is hydrolyzed using sulfuric acid and heat to remove the acetyl protecting group. This final step yields the target molecule, this compound, which precipitates as an orange-red solid. nih.gov

This established procedure can yield the final product at approximately 82.5%. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Given that conventional synthesis of this compound can be difficult and costly, significant focus has been placed on optimizing reaction conditions to enhance yield and purity. nih.gov Key parameters for optimization include temperature, pressure, and reactant concentrations.

Temperature is a critical parameter throughout the synthesis. During the acetylation of 2,4-dimethylaniline, the solution is refluxed and then cooled to 35°C before the addition of the nitrating mixture. nih.gov For the subsequent nitration step, careful temperature control is essential to prevent over-nitration or side reactions. The hydrolysis step involves refluxing in 70% sulfuric acid for one hour, indicating that a higher temperature is necessary to drive the deprotection of the amide. nih.gov

While specific studies on pressure optimization for this synthesis are not prevalent, hydrogenation reactions, which represent an alternative reduction pathway, are highly sensitive to both temperature and pressure. For the catalytic hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline (a precursor), temperatures may range from 60-120°C with pressures of 1.0-2.5 MPa. google.com In studies on the hydrogenation of other nitroaniline isomers, reaction calorimetry has been used to determine the maximum temperature of the synthesis reaction (MTSR) and potential pressure rise in case of cooling failure, highlighting the importance of thermal and pressure safety in scaled-up processes. acs.org

Table 1: Reported Temperature Conditions for the Synthesis of this compound nih.gov

| Reaction Step | Parameter | Value |

|---|---|---|

| Acetylation | Reflux and Cooling | Cooled to 35°C |

| Nitration | Reaction Temperature | Cooled to room temperature |

| Hydrolysis | Reflux Temperature | Refluxed for 1 hour |

This table is based on the experimental procedure detailed in the cited literature.

The stoichiometry and concentration of reactants are pivotal for maximizing yield. In the described synthesis, specific molar ratios are used to drive the reaction to completion. nih.gov For example, the rate of catalytic hydrogenation of dimethyl-nitrobenzene can be influenced by substrate concentration, with high concentrations sometimes leading to inhibition effects. airccse.com Therefore, optimizing the concentration of the starting material and reagents is a key strategy for yield enhancement.

In the synthesis of this compound from 0.2 mol of 2,4-dimethylaniline, specific volumes of acetic acid, acetic anhydride, and the mixed nitrating acids are employed. nih.gov Adjusting these concentrations could potentially improve the 82.5% yield by minimizing side-product formation and ensuring complete conversion of intermediates.

Table 2: Reactant Quantities for Synthesis of this compound nih.gov

| Reactant | Moles / Volume |

|---|---|

| 2,4-dimethylaniline | 24.2 g (0.2 mol) |

| Acetic acid | 23 ml |

| Acetic anhydride | 19 ml |

| Concentrated sulfuric acid (for nitration) | 35 ml |

| Concentrated nitric acid (for nitration) | 17 ml |

| Concentrated sulfuric acid (for addition) | 40 ml |

This table is based on the experimental procedure detailed in the cited literature for the specified starting quantity.

Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of green principles to reduce environmental impact and improve efficiency. This includes employing catalytic systems and minimizing the use of hazardous solvents.

While the standard nitration of 2,4-dimethylacetanilide uses a stoichiometric amount of strong acids, green chemistry principles encourage the development of catalytic nitration methods. nih.gov For related compounds, such as the N,N-dimethylanilinium ion, nitrous acid has been shown to catalyze nitration in sulfuric acid. rsc.org

For the reduction step, which is central to aniline (B41778) synthesis, catalytic methods are well-established. An alternative green route to this compound could start from 2,4-dimethyl-1,3-dinitrobenzene. The selective catalytic reduction of one nitro group could yield the target compound. Processes for the selective reduction of dinitroaromatics to the corresponding nitroanilines have been developed using a combination of a noble metal hydrogenation catalyst (like palladium or platinum) and a co-catalyst such as iron powder or an iron salt. mdpi.comgoogle.com These systems can achieve high yields and isomer specificity under controlled conditions. google.com The catalytic hydrogenation of 2,4-dimethylnitrobenzene to its corresponding aniline is also a key industrial process, often employing catalysts like palladium on carbon (Pd/C) or nickel. google.comacs.orgnih.gov

Table 3: Examples of Catalytic Systems for Reduction of Related Nitro-Aromatic Compounds

| Nitro Compound | Catalyst System | Reductant | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dinitrofluorobenzene | 5% Pd/C, Powdered Iron | Hydrogen | 78.7% | google.com |

| 2,4-Dinitrofluorobenzene | Platinum Oxide, Powdered Iron | Hydrogen | >90% | google.com |

| 2,4-Dimethylnitrobenzene | Nickel Catalyst | Hydrogen | >99% | google.com |

A major goal of green chemistry is to replace volatile and hazardous organic solvents with safer alternatives like water or to conduct reactions under solvent-free conditions. d-nb.info For the synthesis of various substituted nitroanilines, solvent-free reactions using microwave irradiation have proven effective, often leading to shorter reaction times and easier product isolation. nih.gov In some cases, boric acid can act as an efficient catalyst under solvent-free conditions at elevated temperatures. d-nb.infonih.gov

While a direct solvent-free synthesis for this compound is not prominently documented, a patented method for producing its precursor, 2,4-dimethylaniline, operates under solvent-free conditions. google.com This process uses water and the product itself as the reaction medium for the catalytic hydrogenation of 2,4-dimethylnitrobenzene. google.com Furthermore, syntheses of other quinoline (B57606) derivatives from nitroanilines have been successfully carried out in aqueous hydrochloric acid solutions, demonstrating the viability of water as a solvent for this class of reactions. ufms.br The development of similar aqueous or solvent-free routes for the nitration of 2,4-dimethylacetanilide could significantly improve the environmental profile of the synthesis of this compound.

Multistep Synthesis Approaches

A common and practical route to this compound involves a multistep synthesis starting from 2,4-dimethylaniline. nih.gov This approach is often preferred to direct nitration, which can be difficult to control and lead to a mixture of isomers.

To control the regioselectivity of the nitration reaction, the amino group of 2,4-dimethylaniline is first protected via acetylation. nih.govlibretexts.org This is a crucial step as the acetamido group directs the incoming nitro group primarily to the ortho position that is not sterically hindered by a methyl group.

A typical procedure involves refluxing 2,4-dimethylaniline with acetic anhydride and acetic acid. nih.gov After the acetylation is complete, the reaction mixture is cooled, and a nitrating mixture, usually composed of concentrated sulfuric acid and concentrated nitric acid, is added slowly while maintaining a low temperature. nih.govmagritek.com This sequence yields N-(2,4-dimethyl-6-nitrophenyl)acetamide (also known as 2,4-dimethyl-6-nitroacetanilide). nih.gov The order of these steps is critical; performing nitration before acetylation can result in a mixture of 3-nitro- and 6-nitro-2,4-dimethylaniline isomers. google.com

Table 1: Reagents and Conditions for Acetylation and Nitration

| Step | Reagents | Key Conditions | Product |

| Acetylation | 2,4-dimethylaniline, acetic anhydride, acetic acid | Reflux, followed by cooling to ~35°C | 2,4-dimethylacetanilide |

| Nitration | 2,4-dimethylacetanilide, concentrated sulfuric acid, concentrated nitric acid | Slow addition of nitrating agent, low temperature | N-(2,4-dimethyl-6-nitrophenyl)acetamide |

The final step in this synthetic sequence is the removal of the acetyl group to yield the desired this compound. This is typically achieved through acid-catalyzed hydrolysis. The N-(2,4-dimethyl-6-nitrophenyl)acetamide is refluxed with an aqueous solution of a strong acid, such as sulfuric acid. nih.gov After refluxing, the reaction mixture is cooled and poured into cold water, causing the orange-red product, this compound, to precipitate. nih.gov The solid product is then collected by filtration and washed to remove any residual acid. nih.gov

The rate of deacylation can be influenced by steric factors. For instance, the deacylation of 2,6-dimethyl-4-nitroacetanilide is affected by steric inhibition of mesomerism. researchgate.net

Stereoselective Synthesis

Currently, there is limited specific information available in the provided search results regarding the stereoselective synthesis of this compound. Stereoselectivity would be a concern if chiral centers were present or introduced during the synthesis. The structure of this compound itself is achiral. While general methods for stereoselective synthesis exist, such as those involving chiral catalysts or auxiliaries, their specific application to this compound is not detailed in the search results. asianpubs.orgbeilstein-journals.org

Electrochemical Nitration Methods

Electrochemical methods offer a "green" alternative to traditional nitration using strong acids. d-nb.info This technique utilizes an electric current to generate the nitrating agent in situ. For instance, the electrochemical oxidation of nitrite (B80452) ions (NO₂⁻) can produce nitrogen dioxide (NO₂), which then acts as the nitrating agent. d-nb.inforesearchgate.net This method has been demonstrated for various aromatic compounds, including aniline derivatives. d-nb.inforesearchgate.net

In a typical setup, a divided electrolysis cell with graphite (B72142) electrodes is used. d-nb.inforesearchgate.net The substrate, such as an aniline derivative, is dissolved in a suitable solvent like acetonitrile, and a nitrite salt (e.g., NBu₄NO₂) serves as both the supporting electrolyte and the nitro source. d-nb.inforesearchgate.net The addition of co-solvents like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) can significantly improve the reaction yield by controlling the solvent environment. d-nb.inforesearchgate.net While this method has been applied to aniline derivatives, specific examples and yields for the electrochemical nitration of 2,4-dimethylaniline to this compound are not explicitly detailed in the provided search results.

Reaction Mechanisms of this compound

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction class for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group (NO₂). pressbooks.pubmasterorganicchemistry.com In this compound, the nitro group, along with the amino group and methyl groups, influences the electron density of the aromatic ring.

The SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. pressbooks.pub In the first step, a nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate. pressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For this compound, while it possesses a strong electron-withdrawing nitro group, it does not have a typical leaving group like a halide. However, the amino group can potentially be diazotized to form a diazonium salt, which is an excellent leaving group (N₂). This would make the aromatic ring highly susceptible to nucleophilic attack. The specific conditions and nucleophiles that would react with this compound in an SₙAr reaction are not detailed in the provided search results.

Electrophilic Substitution Reactions

The orientation of substituents on the aromatic ring of this compound significantly influences the outcome of electrophilic substitution reactions. The amino group is a powerful activating group and an ortho-, para-director, while the methyl groups are also activating and ortho-, para-directing. Conversely, the nitro group is a strong deactivating group and a meta-director. In this molecule, the positions ortho and para to the strongly activating amino group are already occupied by methyl and nitro groups. The position ortho to the amino group (and meta to the nitro group) is sterically hindered. This intricate electronic and steric environment makes further electrophilic substitution on the ring challenging and highly regioselective.

Reduction Pathways to Amino Derivatives

The reduction of the nitro group to an amino group is a pivotal transformation, converting this compound into 2,4-Dimethyl-1,6-phenylenediamine. This diamine serves as a valuable building block in further synthetic applications.

Catalytic hydrogenation stands as a primary method for the reduction of nitroarenes due to its efficiency and clean reaction profiles. This technique involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

For the reduction of substituted nitroanilines like this compound, various catalytic systems are effective. A common and highly efficient method is the use of palladium on a carbon support (Pd/C). This reaction is typically performed in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. Other highly effective catalysts for this transformation include platinum(IV) oxide (PtO2, Adams' catalyst) and Raney Nickel. The choice of catalyst, solvent, temperature, and hydrogen pressure can be fine-tuned to optimize the reaction rate and yield, providing a reliable route to 2,4-Dimethyl-1,6-phenylenediamine.

Table 1: Common Catalysts in the Hydrogenation of Nitroarenes

| Catalyst | Common Name | Typical Conditions |

| Palladium on Carbon | Pd/C | H₂ gas, Ethanol/Ethyl Acetate |

| Platinum(IV) Oxide | Adams' Catalyst | H₂ gas, various solvents |

| Raney Nickel | Raney Ni | H₂ gas, Ethanol |

Growing environmental and safety concerns have spurred the development of metal-free reduction techniques. These methods offer an alternative to traditional catalytic hydrogenation, avoiding the use of potentially toxic and costly heavy metals. One such approach involves the use of hydrosilanes, such as polymethylhydrosiloxane (B1170920) (PMHS), which can reduce nitroarenes in the presence of a suitable activator. Another established metal-free method is the Zinin reduction, which historically used sulfides, polysulfides, or hydrosulfides of alkali metals as the reducing agent. More contemporary metal-free strategies may employ reagents like sodium dithionite (B78146) or transfer hydrogenation using sources like hydrazine.

Cyclization and Dimerization Reactions

The proximate amino and nitro groups of this compound create a scaffold ripe for intramolecular cyclization, particularly under reductive conditions. The partial reduction of the nitro group can generate reactive intermediates like nitroso or hydroxylamine (B1172632) species. These intermediates can be trapped intramolecularly by the adjacent amino group to form five- or six-membered heterocyclic rings. This strategy is a cornerstone in the synthesis of benzimidazoles and related heterocycles. For instance, reductive cyclization of ortho-nitroanilines is a known route to produce benzimidazole (B57391) N-oxides.

Intermolecular reactions, such as dimerization, can also occur. Under specific reductive conditions, two molecules of a nitroaniline derivative can couple to form azoxy, azo, or hydrazo compounds. The formation of substituted phenazines, a class of nitrogen-containing heterocyclic compounds, can also be achieved through the condensation of ortho-phenylenediamines, which are accessible from ortho-nitroanilines.

Photochemical Transformations

Nitroaromatic compounds, including substituted nitroanilines, exhibit rich and complex photochemical behavior. Upon absorption of ultraviolet (UV) light, the nitro group can be excited to a triplet state. This excited state is a powerful hydrogen abstractor. In a molecule like this compound, the excited nitro group can abstract a hydrogen atom from the neighboring amino group or one of the methyl groups. This intramolecular hydrogen abstraction initiates a cascade of reactions, potentially leading to the formation of transient biradical species, which can then rearrange, cyclize, or fragment, leading to a variety of photoproducts. The specific outcome of these photochemical transformations is highly dependent on factors such as the solvent, the presence of oxygen, and the wavelength of the incident light.

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry, particularly methods rooted in quantum mechanics like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. For a molecule like this compound, computational studies can provide profound insights into its reactivity that are often difficult to obtain through experimental means alone.

By modeling the reaction pathways, researchers can:

Analyze Electrophilic Substitution: Calculate the electron density at various positions on the aromatic ring to predict the most likely sites for electrophilic attack. Transition state energies for different substitution pathways can be computed to explain the observed regioselectivity.

Elucidate Reduction Mechanisms: Model the step-by-step process of nitro group reduction. This includes simulating the adsorption of the molecule onto a catalyst surface in catalytic hydrogenation and mapping the potential energy surface for the transfer of hydrogen atoms.

Predict Cyclization and Dimerization Outcomes: Investigate the thermodynamics and kinetics of various intramolecular cyclization and intermolecular dimerization pathways. By comparing the activation energies of competing pathways, the most favorable products can be predicted.

Understand Photochemical Processes: Calculate the energies of electronic excited states to understand the UV absorption spectrum. Potential energy surfaces of the excited states can be mapped to trace the pathways of photochemical reactions, such as intramolecular hydrogen transfer and subsequent rearrangements.

These computational models provide a detailed, molecular-level picture of the reaction dynamics, complementing experimental findings and guiding the design of new synthetic strategies.

Density Functional Theory (DFT) for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like this compound, DFT calculations can provide valuable insights into its reaction pathways, something that is often challenging to determine experimentally. Although specific DFT studies on the reaction pathways of this compound are not widely published, the principles can be understood from studies on analogous molecules like ortho-nitroaniline (ONA). nih.gov

DFT calculations, often employing functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), can be used to model the geometries of reactants, transition states, and products along a proposed reaction coordinate. nih.govacs.org By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, which are crucial for understanding the feasibility and kinetics of a reaction. nih.gov

For instance, in the nitration of 2,4-dimethylacetanilide, DFT could be used to model the approach of the nitronium ion (NO₂⁺) to the aromatic ring and identify the transition state leading to the formation of the sigma complex. By comparing the activation energies for attack at different positions on the ring, the regioselectivity of the reaction can be predicted and explained.

Furthermore, DFT is employed to analyze various molecular properties that influence reactivity, such as:

Molecular Electrostatic Potential (MEP): This helps to visualize the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. pku.edu.cn

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. mdpi.com

Natural Bond Orbital (NBO) analysis: This provides information about charge distribution and intramolecular interactions, such as hydrogen bonding, which can significantly influence the stability and reactivity of conformers. mdpi.com

The table below summarizes typical parameters obtained from DFT calculations that are relevant to understanding reaction pathways.

| DFT-Derived Parameter | Significance for Reaction Pathways |

| Transition State Energy | Determines the activation energy and reaction rate. |

| Reaction Enthalpy | Indicates whether a reaction is exothermic or endothermic. |

| Mulliken/NBO Charges | Helps to identify reactive sites (nucleophilic or electrophilic centers). |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

Molecular Dynamics Simulations of Reactive Intermediates

MD simulations model the interactions between atoms and molecules using a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. researchgate.net By solving Newton's equations of motion, the trajectory of each atom over time can be calculated, providing a detailed picture of the system's evolution. researchgate.net

In the context of the synthesis of this compound, MD simulations could be used to study the behavior of the nitrated intermediate in the reaction mixture. For example, simulations could explore:

Solvation Effects: How the solvent molecules arrange around the reactive intermediate and how this solvation shell influences its stability and reactivity. acs.org

Conformational Dynamics: The rotational and vibrational motions of the intermediate, which can affect its accessibility to other reactants.

Intermolecular Interactions: The formation and breaking of hydrogen bonds or other non-covalent interactions between the intermediate and solvent or other species in the reaction medium. aalto.fi

A typical MD simulation setup for studying a reactive intermediate would involve placing the intermediate molecule in a simulation box filled with solvent molecules and applying periodic boundary conditions to mimic a bulk solution. acs.org The simulation would then be run for a sufficient length of time to observe the desired dynamic events.

The following table outlines the key components and outputs of a typical MD simulation for studying a reactive intermediate.

| Component/Output | Description |

| Force Field | A set of parameters defining the potential energy of the system (e.g., AMBER, CHARMM). researchgate.net |

| Simulation Box | A defined volume containing the solute and solvent molecules. |

| Trajectory | The time-evolution of the positions and velocities of all atoms in the system. |

| Radial Distribution Functions | Provide information about the local structure of the solvent around the solute. researchgate.net |

| Interaction Energies | Quantify the strength of interactions between the solute and solvent. |

By combining the insights from both DFT and MD simulations, a more complete and detailed understanding of the synthetic pathways and reactive intermediates involved in the production of this compound can be achieved.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques

Advanced spectroscopic analysis is fundamental to understanding the molecular structure of 2,4-Dimethyl-6-nitroaniline. Techniques such as vibrational and electronic spectroscopy are employed to probe the specific energy states of the molecule, revealing detailed information about its functional groups and electronic configuration.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the characteristic vibrational modes of the molecule. The crystal structure of this compound reveals the presence of intramolecular hydrogen bonding between the amino and nitro groups, which significantly influences the vibrational frequencies of these groups. nih.govnih.gov

The FT-IR spectrum of this compound shows distinct absorption bands corresponding to its primary functional groups. The amino (NH₂) group, nitro (NO₂) group, methyl (CH₃) groups, and the aromatic ring all exhibit characteristic vibrational frequencies.

The NH₂ stretching vibrations are particularly sensitive to electronic effects and hydrogen bonding. In ortho-substituted anilines, the presence of an electron-withdrawing group like a nitro group typically increases the apparent H-N-H bond angle. cdnsciencepub.com For this compound, intramolecular hydrogen bonding between an amino hydrogen and an oxygen atom of the ortho-nitro group is a key feature. nih.gov This interaction affects the position and intensity of the N-H stretching bands.

The nitro group has characteristic symmetric and asymmetric stretching frequencies. The methyl groups show typical C-H stretching and bending vibrations.

Table 1: Key FT-IR Functional Group Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

| Amino (NH₂) | Asymmetric Stretch | ~3500 | nist.gov |

| Amino (NH₂) | Symmetric Stretch | ~3390 | nist.gov |

| Aromatic C-H | Stretch | ~3000-3100 | nist.gov |

| Methyl (CH₃) | Asymmetric/Symmetric Stretch | ~2850-2980 | nist.gov |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | nist.gov |

| Aromatic C=C | Stretch | ~1620, ~1470 | nist.gov |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | nist.gov |

Detailed assignment of vibrational modes can be complex and is often supported by computational calculations, such as Density Functional Theory (DFT). aip.org For substituted anilines, the NH₂ stretching modes are well-defined. The higher frequency band is assigned to the asymmetric stretching mode, while the lower frequency band corresponds to the symmetric stretching mode. cdnsciencepub.com

In Raman spectroscopy of nitroaniline isomers, the symmetric stretching of the nitro group typically produces a very strong signal. For instance, in 2-nitroaniline, a strong Raman peak is observed which is associated with this mode. researchgate.net Similar strong activity from the nitro and amino groups would be expected for this compound.

UV-Vis spectroscopy probes the electronic transitions within the molecule. For this compound, the spectrum is dominated by transitions involving the π-electron system of the benzene (B151609) ring, which is perturbed by the electron-donating amino group and the electron-withdrawing nitro group.

The simultaneous presence of an electron-donating group (NH₂) and an electron-withdrawing group (NO₂) on the benzene ring gives this compound a "push-pull" character. aip.org This arrangement facilitates a significant intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net The amino group donates electron density to the aromatic ring, while the nitro group withdraws it. researchgate.net This ICT results in a substantial redistribution of electron density in the excited state compared to the ground state and is responsible for the molecule's characteristic absorption in the UV-visible region. The nearly planar structure of the molecule, as confirmed by crystallographic studies, allows for effective π-conjugation and facilitates this charge transfer from the donor to the acceptor through the aromatic bridge. nih.govnih.gov

The electronic spectrum of molecules like this compound is typically characterized by π → π* and n → π* transitions. The most intense absorption band corresponds to the π → π* transition, which has significant intramolecular charge transfer character. acs.org This transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO is known as the band gap (E_gap). doi.org Molecules with a smaller band gap are generally more reactive and absorb light at longer wavelengths. doi.org The push-pull nature of this compound leads to a smaller HOMO-LUMO gap compared to unsubstituted benzene, resulting in absorption at longer wavelengths (a bathochromic or red shift).

Table 2: Expected Electronic Transitions in this compound

| Transition Type | Description | Expected Spectral Region |

| π → π* (ICT) | Involves the π-system of the entire conjugated molecule with significant charge transfer from the amino to the nitro group. | UV-Visible |

| n → π | Excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π orbital. Generally weaker than π → π*. | UV-Visible |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Detailed experimental data for the ¹H and ¹³C NMR chemical shifts of this compound are not consistently reported across publicly available scientific literature. While NMR data for various isomers and related nitroaniline derivatives are available, specific, verified spectra for this compound are scarce rsc.orgrsc.orgchemicalbook.com. For instance, ¹H NMR data for the isomer 2,3-dimethyl-6-nitroaniline (B184222) has been recorded in CDCl₃ chemicalbook.com.

The chemical shifts in substituted anilines are influenced by the electronic effects of the substituents on the aromatic ring acs.org. The amino group (-NH₂) and methyl groups (-CH₃) are electron-donating, which typically causes upfield shifts (lower ppm) for the aromatic protons and carbons, particularly at the ortho and para positions. Conversely, the nitro group (-NO₂) is strongly electron-withdrawing, leading to downfield shifts (higher ppm) for nearby nuclei. The interplay of these competing effects determines the final chemical shifts.

Specific data for ¹⁵N and ¹⁸O NMR of this compound are not found in the surveyed literature. ¹⁵N NMR is a valuable technique for studying the electronic environment of nitrogen atoms, but its low natural abundance and sensitivity often necessitate isotopic enrichment huji.ac.ilmdpi.comacs.org.

Explicit spin-spin coupling constants (J-values) for this compound are not detailed in the available research findings. In general, for aromatic systems, the coupling constants between adjacent protons (ortho coupling, ³J) are typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller (2-3 Hz), and para coupling (⁵J) is often close to 0 Hz chemicalbook.com. The precise values are influenced by the ring substituents.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction analysis of single crystals provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined by X-ray diffraction. nih.gov The compound crystallizes in the monoclinic system with the space group P2₁/n. The asymmetric unit contains two independent molecules of this compound. nih.gov The unit cell parameters were determined at a temperature of 163 K. nih.gov

Table 1: Crystal Data and Unit Cell Parameters for this compound

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₈H₁₀N₂O₂ |

| Formula Weight (Mᵣ) | 166.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.997 (2) |

| b (Å) | 14.919 (4) |

| c (Å) | 15.907 (5) |

| β (°) | 101.176 (4) |

| Volume (V) (ų) | 1629.1 (8) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 163 |

| Radiation | Mo Kα |

Data obtained from single-crystal X-ray diffraction analysis.

In the solid state, the crystal structure of this compound is stabilized by intermolecular hydrogen bonds. nih.gov These interactions occur between the hydrogen atoms of the amino group (-NH₂) and the oxygen atoms of the nitro group (-NO₂) of adjacent molecules. nih.gov The geometry of these N—H···O hydrogen bonds has been characterized in detail. nih.gov

Table 2: Hydrogen Bond Geometry for this compound (Å, °)

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1B···O2 | 0.86 (2) | 1.972 (18) | 2.6233 (19) | 131.4 (16) |

| N3—H3B···O4 | 0.93 (2) | 1.92 (2) | 2.631 (2) | 131.3 (17) |

| N1—H1A···O3 | 0.91 (2) | 2.27 (2) | 3.166 (2) | 167.9 (18) |

| N3—H3A···O2(i) | 0.89 (2) | 2.30 (2) | 3.1667 (19) | 165.8 (17) |

Symmetry code: (i) x, y, z. D = donor atom; H = hydrogen atom; A = acceptor atom. Data from single-crystal X-ray diffraction. nih.gov

The two independent molecules of this compound found in the asymmetric unit are both nearly planar. nih.gov The root-mean-square deviations for the non-hydrogen atoms from a best-fit plane are 0.0216 Å and 0.0161 Å for the two molecules, respectively. nih.gov This indicates a relatively flat conformation for the substituted benzene ring and its functional groups in the crystal lattice. The two independent molecules within the crystal structure are not perfectly parallel, exhibiting a dihedral angle of 2.19 (0.02)° between their planes. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Dimethyl-6-nitroaniline |

| 4-chloro-2-nitroaniline |

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a molecular weight of 166.1772 g/mol , corresponding to its chemical formula C₈H₁₀N₂O₂. nist.govnist.gov The electron ionization mass spectrum is available through the NIST WebBook, providing data on the fragmentation pattern of the molecule, which is crucial for its identification and structural confirmation. nist.govnist.gov This technique is a fundamental tool in the analysis of the compound, often used in conjunction with chromatography for sample purity assessment. google.com

X-ray Photoelectron Spectroscopy (XPS) and N K-XANES

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. unimi.it For nitroaniline derivatives, XPS can provide detailed information about the nitrogen and oxygen environments. The N 1s region of the XPS spectrum can distinguish between the amine (-NH₂) and nitro (-NO₂) groups due to differences in their chemical environments, with binding energies around 400.0 eV and 405.22 eV, respectively. mdpi.com

Nitrogen K-edge X-ray Absorption Near-Edge Structure (N K-XANES) spectroscopy is another powerful tool for probing the electronic structure of nitrogen-containing compounds. researchgate.net It provides information on the unoccupied molecular orbitals and the local coordination environment of the nitrogen atoms. For this compound, N K-XANES can reveal details about the π* orbitals associated with the nitro group and the aromatic ring. researchgate.net

Computational Spectroscopic Analysis

Computational methods are invaluable for interpreting experimental spectra and providing deeper insights into the molecular structure and properties of this compound.

Hartree-Fock and DFT for Vibrational Spectra

Hartree-Fock (HF) and Density Functional Theory (DFT) are quantum chemical methods used to perform geometry optimization and vibrational spectral analysis. rasayanjournal.co.inresearchgate.net For the related compound 4,5-dimethyl-2-nitroaniline, calculations using HF and DFT (specifically the B3LYP functional) with basis sets like 6-31+G(d,p) and 6-311++G(d,p) have been employed to compute vibrational frequencies, as well as infrared and Raman intensities. rasayanjournal.co.inresearchgate.net These theoretical calculations aid in the assignment of the experimental vibrational modes observed in FT-IR and Raman spectra. rasayanjournal.co.inresearchgate.net Similar computational approaches are applicable to this compound to achieve a comprehensive understanding of its vibrational characteristics. researchgate.net

Prediction of Spectroscopic Parameters

Computational models, particularly those based on DFT, are extensively used to predict a wide range of spectroscopic parameters. This includes the prediction of infrared and Raman vibrational frequencies, which can be compared with experimental data to validate the computational model. Furthermore, these theoretical calculations can predict electronic transitions, which helps in the interpretation of UV-Vis absorption spectra. researchgate.net For instance, DFT calculations can be used to determine the HOMO-LUMO energy gap, which is related to the electronic absorption properties of the molecule. nih.gov The SPARC (SPARC Performs Automated Reasoning in Chemistry) program is an example of software that can estimate various physical and chemical properties from molecular structure using computational algorithms. epa.gov

Interplay of Experimental and Computational Data in Structural Studies

The synergy between experimental and computational data is crucial for the accurate structural elucidation of molecules like this compound. X-ray diffraction studies have revealed that the asymmetric unit of the title compound contains two independent molecules that are nearly planar. nih.govnih.gov These experimental findings on bond lengths and angles can be compared with the geometries optimized using computational methods like HF and DFT. rasayanjournal.co.inresearchgate.net

Discrepancies between experimental and computational data can arise, for example, in bond angles or the torsional conformation of the nitro group relative to the aromatic ring. Such differences can often be attributed to crystal packing effects or solvent interactions in the experimental setup, which are not always fully accounted for in gas-phase computational models. To resolve these discrepancies, more advanced computational models, such as those incorporating solvent effects or performing calculations on the crystal lattice (solid-state DFT), can be employed. acs.org The Bader's Quantum Theory of Atoms in Molecules (QTAIM) can also be used to analyze non-covalent interactions that may influence the molecular conformation in the solid state. This iterative process of comparing and refining experimental and computational results leads to a more robust and detailed understanding of the three-dimensional structure and electronic properties of this compound. researchgate.net

Theoretical and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Molecular Descriptors and Their Contribution to Properties

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are fundamental to QSAR modeling. They can be categorized based on their dimensionality (1D, 2D, 3D) and the properties they represent, such as hydrophobicity, electronic effects, and steric characteristics. In the context of nitroaromatic compounds, descriptors related to hydrophobicity, electrostatic interactions, and van der Waals forces have been shown to be significant contributors to their toxicological profiles. mdpi.com

Hydrophobicity, often quantified by the logarithm of the partition coefficient (logP), describes a molecule's affinity for a nonpolar environment versus a polar one. It is a critical factor in determining how a compound is absorbed, distributed, metabolized, and excreted. For nitroaromatic amines, hydrophobicity has been identified as a primary determinant of their carcinogenic potency. researchgate.net The two methyl (-CH₃) groups on the benzene (B151609) ring of 2,4-Dimethyl-6-nitroaniline increase its lipophilicity, while the polar amino (-NH₂) and nitro (-NO₂) groups contribute to its hydrophilic character, resulting in a balanced solubility profile that influences its interaction with biological systems.

Electrostatic interactions are governed by the distribution of charge within a molecule. In this compound, the electron-withdrawing nature of the nitro group and the electron-donating character of the amino and methyl groups create an uneven charge distribution across the aromatic ring. This leads to a distinct molecular electrostatic potential (MEP), with regions of negative potential around the nitro group's oxygen atoms and positive potential near the amino group's hydrogen atoms. These charged regions are crucial for forming intermolecular interactions, such as the N-H···O hydrogen bonds observed in the crystal structure of the compound, which play a role in stabilizing the molecular arrangement.

While specific computational studies on the hyperpolarizability and COSMO area of this compound are not extensively documented in the reviewed literature, these descriptors are important for characterizing related molecules.

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. Nitroaniline derivatives are well-known for their significant NLO properties, which are a result of the charge-transfer characteristics between the electron-donating amino group and the electron-withdrawing nitro group through the π-conjugated system of the benzene ring.

The Conductor-like Screening Model (COSMO) is a computational method used to calculate the properties of a molecule in a solvent. The COSMO area, or solvent-accessible surface area, is a key parameter in this model, representing the surface of the molecule that can interact with the solvent. This descriptor is vital for predicting a compound's solubility and reactivity in different media.

Model Validation and Statistical Parameters

The reliability of a QSAR model is paramount and is assessed through rigorous statistical validation. researchgate.net A model is typically developed using a "training set" of compounds and then tested against an independent "test set" to evaluate its predictive power. mdpi.com Several statistical parameters are used to quantify a model's performance.

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Range for a Good Model |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Q² (Cross-Validated R²) | Assesses the model's internal robustness and predictive ability through methods like leave-one-out (LOO) cross-validation. | > 0.5 |

| R²_ext (External Validation R²) | Measures the predictive performance of the model on an external test set of compounds not used in model development. | > 0.6 |

QSAR studies on the toxicity of nitroaromatic compounds have reported models with high statistical significance. For instance, models predicting rat oral acute toxicity (LD₅₀) for a set of 28 nitroaromatics achieved R² values of 0.96-0.98 and Q² values of 0.84-0.93. sid.irnih.gov Another study on a larger set of 90 nitroaromatics yielded a model with an R²_train of 0.719 and an R²_test of 0.739. nih.gov More recent ensemble learning models have shown even greater predictive accuracy, with R² values of 0.88 for the training set and up to 0.95 for the validation set. nih.govnih.govosti.govmdpi.com These results demonstrate the power of QSAR to build robust and predictive models for this class of compounds.

In Silico Approaches for Toxicity Prediction

In silico toxicology leverages computational models to predict the potential toxicity of chemicals, reducing the need for extensive and costly animal testing. researchgate.net For nitroaromatic compounds, QSAR is a primary in silico tool used to estimate various toxicological endpoints, including mutagenicity, carcinogenicity, and acute toxicity. researchgate.netnih.gov

The general approach involves:

Data Collection: A dataset of nitroaromatic compounds with known experimental toxicity values (e.g., LD₅₀) is compiled. nih.govosti.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. nih.govmdpi.com

Model Development: Statistical methods or machine learning algorithms, such as Partial Least Squares (PLS) or Support Vector Regression (SVR), are used to build a model that correlates a subset of the most relevant descriptors with the observed toxicity. nih.govnih.gov

Validation: The model is rigorously validated using the statistical methods described previously to ensure its robustness and predictive accuracy. nih.govnih.gov

Once validated, these models can be used to predict the toxicity of new or untested nitroaromatic compounds like this compound based solely on its chemical structure. Studies have successfully used this approach to predict the mutagenicity and in vivo toxicity of nitroaromatics, providing a valuable tool for risk assessment and the design of safer chemicals. nih.govnih.gov

Ensemble Learning QSAR Models

In the realm of computational toxicology, Quantitative Structure-Activity Relationship (QSAR) models are pivotal tools for predicting the biological effects of chemical compounds based on their molecular structures. For nitroaromatic compounds, including this compound, ensemble learning QSAR approaches have been employed to enhance the predictive accuracy of toxicity assessments. dntb.gov.uamdpi.comnih.govosti.gov

Ensemble learning combines multiple individual machine learning models to produce a more robust and accurate prediction than any single model. A notable study in this area developed QSAR models for a large dataset of over 200 nitroaromatic compounds to estimate their in vivo toxicity, specifically the 50% lethal dose (LD50) in rats. dntb.gov.uamdpi.comnih.govosti.govdntb.gov.ua This research is highly relevant to understanding the predicted toxicity of this compound, which would be included in such a dataset of nitroaromatics.

The methodology involved generating an extensive set of 4,885 molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. From this vast pool of descriptors, Support Vector Regression (SVR), a powerful machine learning technique, was used to build individual predictive models. dntb.gov.uamdpi.comosti.gov To further refine the predictions, the best-performing SVR models were combined into an "Ensemble Model" using Multiple Linear Regression (MLR). dntb.gov.uamdpi.comosti.gov

The resulting ensemble model demonstrated superior performance in predicting the toxicity of nitroaromatic compounds. dntb.gov.uanih.govosti.govdntb.gov.ua The robustness and predictive power of the model were rigorously validated through various statistical methods, including 5-fold cross-validation and Y-scrambling experiments. dntb.gov.uamdpi.comnih.govosti.gov Such models are crucial for screening compounds like this compound for potential toxicity in a time and cost-effective manner. medecinesciences.org

To interpret the model and understand the relationship between molecular features and toxicity, the Accumulated Local Effect (ALE) technique was utilized. dntb.gov.uamdpi.comnih.govosti.gov This method helps to elucidate the contribution of individual molecular descriptors to the predicted toxicity, offering insights into the structural determinants of toxicity for this class of compounds. dntb.gov.uamdpi.comnih.govosti.gov

Table 1: Key Aspects of Ensemble Learning QSAR Models for Nitroaromatic Compounds

| Model Component | Description | Relevance to this compound |

| Dataset | Over 200 nitroaromatic compounds with rat LD50 toxicity data. dntb.gov.uamdpi.com | As a member of this chemical class, this compound is expected to be represented within this dataset. |

| Machine Learning Algorithms | Support Vector Regression (SVR) and Multiple Linear Regression (MLR). dntb.gov.uamdpi.comosti.gov | These algorithms are used to build the predictive models that can estimate the toxicity of the compound. |

| Model Type | Ensemble Model, combining the predictions of multiple SVR models. dntb.gov.uamdpi.comosti.gov | This approach enhances the accuracy and reliability of the toxicity prediction for this compound. |

| Validation | 5-fold cross-validation and Y-scrambling. dntb.gov.uanih.govosti.gov | Ensures the statistical significance and predictive capability of the model for compounds like this compound. |

| Interpretation | Accumulated Local Effect (ALE) plots. dntb.gov.uanih.gov | Helps to understand which structural features of this compound are most influential on its predicted toxicity. |

Substructure Analysis and Molecular Fragments

The key molecular fragments of this compound that are significant in computational analyses include:

The Nitro Group (-NO₂): This is a critical functional group in nitroaromatic compounds. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzene ring and is often associated with the toxicological profiles of these compounds. mdpi.com In QSAR models, descriptors related to the nitro group, such as its charge distribution and steric properties, are important predictors of toxicity. nih.gov

The Amino Group (-NH₂): The amino group is another key functional group that modulates the electronic and chemical properties of the molecule. Its presence can influence the compound's ability to participate in hydrogen bonding and other intermolecular interactions.

The Methyl Groups (-CH₃): The two methyl groups at positions 2 and 4 of the aniline (B41778) ring affect the molecule's lipophilicity, steric bulk, and electronic properties through inductive effects. These features can impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its biological activity.

The Benzene Ring: The aromatic ring serves as the core scaffold of the molecule. Its electronic properties, such as aromaticity and electron density, are fundamental descriptors in QSAR studies.

Substructure analysis in QSAR involves identifying specific molecular fragments that are either positively or negatively correlated with the biological activity of interest. medecinesciences.org For instance, the presence of certain fragments might enhance toxicity, while others might decrease it. Fragment-based QSAR methods, such as Hologram QSAR (HQSAR), systematically break down molecules into all possible fragments and correlate their occurrences with biological activity. nih.gov This allows for the identification of structural alerts, which are molecular substructures known to be associated with specific types of toxicity. medecinesciences.org

Environmental Aspects and Degradation Pathways

Environmental Fate and Distribution

The distribution of nitroaromatic compounds in the environment is influenced by their physical and chemical properties, such as water solubility and potential for adsorption to soil and sediment. For instance, anilines are known to form covalent bonds with humic acids, which could lead to their sequestration in sediments oecd.org. The environmental presence of these compounds is a concern as many are recognized for their toxic, mutagenic, and carcinogenic properties nih.gov.

The primary mechanism for the environmental breakdown of nitroaromatic compounds is microbial activity. Numerous microorganisms have demonstrated the ability to transform or completely degrade these substances nih.gov. The biodegradation pathways are heavily dependent on the prevailing environmental conditions, particularly the availability of oxygen.

Microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions nih.govresearchgate.net.

Aerobic Degradation: In the presence of oxygen, aerobic bacteria can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy. Several enzymatic strategies are employed for the removal of the nitro group, including the action of monooxygenase and dioxygenase enzymes that hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452) nih.gov.

Anaerobic Degradation: Under anaerobic conditions, the primary transformation pathway involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group nih.gov. This reductive pathway is common for a wide range of nitroaromatic compounds and is carried out by various anaerobic bacteria, including species of Desulfovibrio and Clostridium nih.gov. The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to oxidative attack, thus favoring reductive transformations under low redox potential nih.gov. Sequential anaerobic-aerobic treatment is often considered an effective method for the complete mineralization of related compounds like azo dyes, where the initial anaerobic stage breaks down the molecule into aromatic amines researchgate.net.

The following table summarizes the influence of redox conditions on the degradation of nitroaromatic compounds, which is expected to be applicable to 2,4-Dimethyl-6-nitroaniline.

| Redox Condition | Primary Degradation Mechanism | Key Enzymes/Processes | Typical End Products of Initial Transformation |

| Aerobic | Oxidative removal of the nitro group | Monooxygenases, Dioxygenases | Hydroxylated aromatic compounds, Nitrite |

| Anaerobic | Reductive transformation of the nitro group | Nitroreductases | Aromatic amines |

A common feature of the anaerobic biodegradation of nitroaromatic compounds is the formation of the corresponding aromatic amines nih.govnih.gov. The reduction of the nitro group on this compound would result in the formation of 2,4-Dimethyl-1,6-diaminobenzene. These aromatic amine intermediates are often less toxic than their parent nitro-compounds but can still be hazardous nih.gov.

During the biotransformation of nitroaromatics, further reactions of the intermediates can occur. For example, in the anaerobic degradation of 2,4,6-trinitrotoluene (TNT), a structurally related compound, the intermediate triaminotoluene (TAT) can undergo further transformation to form azo derivatives through the coupling of amino and nitroso groups nih.gov. This suggests that under certain conditions, intermediates from this compound degradation could potentially form dimer derivatives.

A significant process in the environmental fate of anilines, which are degradation products of nitroanilines, is their binding to soil organic matter, particularly humic substances oecd.org. This process, known as humus-bound residue formation, can effectively decrease the bioavailability and mobility of these compounds in the soil. The covalent bonding of aniline (B41778) derivatives to humic acids is a recognized remediation strategy, as it can reduce the risk of groundwater contamination and exposure to biota oecd.org.

In addition to microbial activity, abiotic processes can contribute to the transformation of this compound in the environment.

Photodegradation, or photolysis, is a key abiotic process for many aromatic compounds exposed to sunlight. For some nitroanilines, indirect photolysis has been observed to be rapid oecd.org. The process involves the absorption of light energy, which can lead to the breakdown of the molecule. The degradation of aniline derivatives through TiO₂-photocatalysis has been shown to produce intermediates such as aminophenols and nitrobenzene (B124822) in alkaline media researchgate.net. It is plausible that this compound could undergo similar photochemical transformations, leading to the formation of various photodegradable intermediates.

The table below outlines potential intermediates from the degradation of nitroaromatic compounds based on studies of related molecules.

| Degradation Process | Parent Compound Class | Potential Intermediates |

| Anaerobic Biodegradation | Nitroaromatic | Nitroso-aromatic, Hydroxylamino-aromatic, Aromatic amine |

| Aerobic Biodegradation | Nitroaromatic | Hydroxylated aromatic compounds (e.g., catechols) |

| Photodegradation | Aniline Derivatives | Aminophenols, Phenol (B47542), Nitrobenzene |

Abiotic Degradation Processes

Hydrolysis in Environmental Conditions

Nitroaniline compounds, including this compound, are generally characterized by their chemical stability and resistance to hydrolysis under typical environmental conditions. Hydrolysis is not considered a significant degradation pathway for these compounds due to the absence of functional groups that readily react with water at ambient pH and temperature researchgate.net. The aromatic amine structure is stable, and while physical and chemical processes like photo-oxidation and volatilization can contribute to the breakdown of nitroaromatics, direct hydrolysis is often negligible researchgate.net.

For instance, the synthesis of p-nitroaniline from p-nitroacetanilide requires heating under strongly acidic conditions (concentrated sulfuric acid) to facilitate hydrolysis, highlighting the compound's resistance to breaking down in neutral water conditions magritek.com. Similarly, industrial processes for the alkaline hydrolysis of related substituted nitroacetanilides require elevated temperatures and the presence of a strong base like sodium hydroxide to proceed effectively google.com. This inherent stability suggests that this compound is unlikely to undergo significant hydrolytic degradation in natural aquatic or soil environments.

Waste Management and Remediation Strategies

The persistence of nitroaromatic compounds such as this compound in the environment necessitates the development of effective waste management and remediation strategies. Research has focused on both chemical and biological methods to degrade these toxic and recalcitrant pollutants into less harmful substances.

Catalytic Degradation of Nitroanilines

Catalytic reduction has emerged as a highly effective and rapid method for the degradation of nitroanilines. This approach converts the highly toxic nitro group (-NO₂) into a less harmful amino group (-NH₂), transforming the pollutant into a potentially useful chemical intermediate nih.gov. The process is thermodynamically favorable but has a large kinetic barrier, meaning it requires a catalyst to proceed at a meaningful rate nih.gov.

The most common strategy involves using a reducing agent, typically sodium borohydride (NaBH₄), in the presence of a nanocatalyst. The nanoparticles provide a large surface area for the reaction to occur, facilitating the transfer of electrons from the borohydride donor to the nitroaniline acceptor nih.gov. A wide variety of nanocatalysts have been shown to be effective for the reduction of nitroaromatics.

Key Research Findings in Catalytic Degradation of Nitroanilines:

Noble Metal Nanoparticles: Silver (Ag) and gold (Au) nanoparticles are the most extensively studied materials for these catalytic systems nih.gov.

Other Metal Catalysts: Nanoparticles of other metals, including copper (Cu), platinum (Pt), and palladium (Pd), have also been successfully used for the reduction of 4-nitroaniline (B120555) nih.gov.

Inorganic Materials: Bismuth sulfide (Bi₂S₃) crystals have been identified as an efficient and cost-effective catalyst for the reduction of various nitroaromatics nih.gov.

Optimization: The efficiency of the catalytic process depends on optimizing factors such as the concentration of stabilizing agents (capping agents) and the reductant to achieve the best performance nih.gov.

Below is a table summarizing various nanocatalytic systems used in the degradation of nitroanilines.

| Catalyst Type | Examples | Target Pollutant | Key Advantages |

| Noble Metals | Silver (Ag), Gold (Au) Nanoparticles | 4-Nitroaniline | High catalytic efficiency, well-studied |

| Transition Metals | Copper (Cu), Platinum (Pt), Palladium (Pd) | 4-Nitroaniline | Favorable candidates for reduction |

| Inorganic Crystals | Bismuth Sulfide (Bi₂S₃) | Nitroaromatics | Efficient, potentially lower cost |

This table is based on general findings for nitroaniline degradation, as specific studies on this compound are limited. nih.gov

Bioremediation Enhancement

Bioremediation presents an economical and environmentally friendly alternative to chemical and physical treatment methods for nitroaromatic compounds researchgate.net. This strategy utilizes the metabolic capabilities of microorganisms to break down or transform these pollutants. However, due to the toxicity and recalcitrant nature of compounds like this compound, enhancing the efficiency of bioremediation is a critical area of research.

Enhancement strategies often focus on identifying and utilizing specialized microorganisms or optimizing environmental conditions to promote degradation. Several bacterial strains have been isolated that can use aniline or its derivatives as their sole source of carbon, nitrogen, and energy nih.govnih.gov. For example, a strain of Delftia sp. was found to tolerate and degrade aniline concentrations as high as 5000 mg/l nih.gov. The degradation pathway in such organisms is often initiated by inducible enzymes like aniline dioxygenase nih.gov.

For more complex and persistent compounds like 2,4,6-trinitrotoluene (TNT), which shares structural similarities with this compound, combining anaerobic and aerobic treatment stages has proven effective. The initial anaerobic phase transforms TNT into aminodinitrotoluenes, which are then more readily degraded during the subsequent aerobic phase, leading to more complete mineralization and less toxic byproducts researchgate.net. This sequential anaerobic-aerobic approach could be a promising strategy for the bioremediation of soils contaminated with this compound researchgate.netresearchgate.net.

The table below lists microorganisms identified for their ability to degrade related nitroaromatic compounds.

| Microorganism | Target Compound | Degradation Capability |

| Delftia sp. AN3 | Aniline | Utilizes as sole carbon, nitrogen, and energy source |

| Pseudomonas DL17 | p-Nitroaniline | Capable of biotransformation in alkaline conditions |

| Acinetobacter sp. | Aniline | Involved in initial degradation steps |

| Desulfobacterium aniline | Aniline | Capable of anaerobic degradation |

This table highlights microbial capabilities for degrading structurally related compounds, suggesting potential candidates for the bioremediation of this compound. nih.govnih.govresearchgate.net

Advanced Applications and Material Science

Applications in Dyes and Pigments

2,4-Dimethyl-6-nitroaniline is a significant precursor in the synthesis of coloring agents, where its structure is fundamental to the final properties of the dyes and pigments.

This compound is an important aromatic organic intermediate used for the synthesis of dyes and pigments nih.gov. The most common application in this area is in the creation of azo dyes, which constitute the largest class of synthetic colorants, accounting for over 60% of all dyes used in industry nih.gov.

The synthesis of azo dyes is typically a two-step process nih.govunb.ca:

Diazotization : An aromatic primary amine, such as this compound, is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C) nih.govrsc.org. This reaction converts the primary amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺).

Coupling : The resulting diazonium salt, which is a potent electrophile, is then reacted with a coupling component. This component is an electron-rich nucleophile, such as a phenol (B47542) or another aniline (B41778) derivative nih.govresearchgate.net. This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which acts as the chromophore responsible for the dye's color nih.gov.

The specific structure of the initial amine and the coupling component determines the final color and properties of the azo dye. By using this compound as the diazo component, chemists can produce dyes with specific shades and performance characteristics.

| Aromatic Amine | Typical Coupling Component | Resulting Dye Class |

|---|---|---|

| 4-Nitroaniline (B120555) | 2-Naphthol | Disperse Azo Dye unb.ca |

| 2-Cyano-4-nitroaniline | N,N-dimethylaniline | Aryl Azo Dye rsc.org |

| 2,4-Dinitroaniline | Bithienylpyrrole derivative | Heteroaryl Azo Dye rsc.org |

| Aniline-2-sulfonic acid | Salicylic acid | Azo Dye unb.ca |

Color fastness, particularly light fastness, is a critical property of a dye, indicating its resistance to fading upon exposure to light. The chemical structure of the dye molecule is the most significant factor influencing this property ijert.org. The chromophore of the dye plays a major role; for instance, azo-based chromophores generally exhibit lower light fastness compared to anthraquinone (B42736) or metal-complex chromophores ijert.org.

Polymer Science and Material Development

The reactivity of the amino and nitro groups in this compound, along with its aromatic structure, makes it a valuable monomer or precursor for the synthesis of various polymers.

While this compound itself is not a direct chain extender, its derivative, 2,4-dimethyl-1,6-diaminobenzene (produced by the chemical reduction of the nitro group to a second amino group), is a diamine. Aromatic diamines are widely used as chain extenders and cross-linkers in the synthesis of polymers such as polyurethanes and polyureas researchgate.net. These diamines react with isocyanate groups, extending the polymer backbone and contributing to the formation of the hard segments that give these materials their characteristic strength and elasticity researchgate.net.

High-performance polymers are materials that possess exceptional mechanical strength, thermal stability, and chemical resistance. Polyamides are a prominent class of such polymers, characterized by repeating units held together by amide links (-CO-NH-) libretexts.org.

Aromatic polyamides, in particular, exhibit outstanding properties. A well-known example is Kevlar, which is synthesized from the monomers benzene-1,4-dicarboxylic acid and 1,4-diaminobenzene libretexts.org. The synthesis involves a condensation polymerization where the amine and carboxylic acid groups react to form the amide linkage, with the loss of a small molecule like water libretexts.org.

By analogy, the diamine derivative of this compound could be used as a monomer in the synthesis of novel high-performance polyamides. The inclusion of the two methyl groups on the benzene (B151609) ring would influence the polymer's final properties by affecting chain packing, solubility, and thermal characteristics, offering a route to tailor-made materials for specialized applications.

| Polymer Name | Diamine Monomer | Diacid (or Diacyl Chloride) Monomer |

|---|---|---|

| Nylon-6,6 | 1,6-diaminohexane | Hexanedioic acid libretexts.org |

| Kevlar | 1,4-diaminobenzene | Benzene-1,4-dicarboxylic acid libretexts.org |

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure imparts unique electronic and optical properties, making them suitable for applications in electronics such as sensors and microelectronic devices acs.orgnih.gov.

Research has demonstrated the synthesis of conjugated polymers derived from nitroanilines. The incorporation of a strong electron-withdrawing group, such as the nitro (–NO₂) group found in this compound, into a polyaniline-like backbone leads to significant changes in the polymer's electronic structure and effective conjugation length nih.gov. The nitro group's presence affects the lower energy charge transfer states within the polymer nih.gov.

Studies on polymers derived from meta- and para-nitroanilines show that the position of the nitro group has a pronounced effect on the polymer's properties nih.gov. In poly(para-nitroaniline), the quinoid structure induced by the para-substitution increases the charge density of the NO₂ groups, leading to a more localized chromophore nih.gov. While the direct polymerization of this compound is less commonly reported, its structure suggests that its inclusion as a monomer could be used to fine-tune the electronic and physical properties of novel conjugated copolymers. The electron-withdrawing nitro group and electron-donating methyl groups would collectively influence the polymer's final characteristics, including its conductivity and stability acs.org.

Advanced Functional Materials

The specific arrangement of functional groups in this compound underpins its potential use in sophisticated material science applications, particularly in the fields of optical physics and chemical sensing.

Nitroaromatic compounds are a significant class of chemicals used in the synthesis of pesticides, explosives, and dyes. Their detection in various environments is a subject of considerable research. One prominent method for the detection of nitroaromatics is based on fluorescence quenching. mdpi.comnih.govwestmont.edu In this process, the nitroaromatic compound, being electron-accepting in nature, interacts with a fluorescent material (a fluorophore) and diminishes its light emission. mdpi.com This "turn-off" signaling is the basis for sensitive detection.